molecular formula C11H18Si B13696889 (3-Ethylphenyl)(trimethyl)silane CAS No. 17988-51-1

(3-Ethylphenyl)(trimethyl)silane

Cat. No.: B13696889
CAS No.: 17988-51-1
M. Wt: 178.35 g/mol
InChI Key: FELSTKDGTRMWFI-UHFFFAOYSA-N
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Description

(3-Ethylphenyl)trimethylsilane: is an organosilicon compound with the molecular formula C₁₁H₁₈Si . It is characterized by the presence of a trimethylsilyl group attached to a 3-ethylphenyl ring. This compound is commonly used in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethylphenyl)trimethylsilane typically involves the reaction of 3-ethylphenylmagnesium bromide with chlorotrimethylsilane . The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of (3-ethylphenyl)trimethylsilane may involve the use of Grignard reagents or organolithium compounds to introduce the trimethylsilyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Ethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols , siloxanes , and various substituted derivatives of the original compound .

Scientific Research Applications

(3-Ethylphenyl)trimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-ethylphenyl)trimethylsilane involves the formation of reactive intermediates such as silyl radicals or silyl cations . These intermediates can participate in various chemical reactions, including radical reductions and hydrosilylation . The compound’s ability to stabilize positive charges through hyperconjugation makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilylbenzene
  • Ethyltrimethylsilane
  • Phenyltrimethylsilane

Uniqueness

Compared to similar compounds, (3-ethylphenyl)trimethylsilane offers unique advantages such as:

By understanding the properties and applications of (3-ethylphenyl)trimethylsilane, researchers can leverage its unique characteristics to advance their work in chemistry, biology, medicine, and industry.

Properties

CAS No.

17988-51-1

Molecular Formula

C11H18Si

Molecular Weight

178.35 g/mol

IUPAC Name

(3-ethylphenyl)-trimethylsilane

InChI

InChI=1S/C11H18Si/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3

InChI Key

FELSTKDGTRMWFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)[Si](C)(C)C

Origin of Product

United States

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